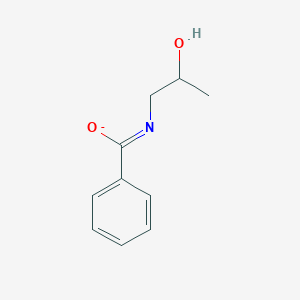![molecular formula C19H22OSi B14647001 Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane CAS No. 51519-04-1](/img/structure/B14647001.png)
Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane is an organosilicon compound that features a fluorenyl group attached to a trimethylsilyl group via an allyloxy linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane typically involves the reaction of 9-(prop-2-en-1-yl)-9H-fluoren-9-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
[ \text{9-(prop-2-en-1-yl)-9H-fluoren-9-ol} + \text{trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The fluorenyl group can be reduced to form a dihydrofluorene derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Dihydrofluorene derivatives.
Substitution: Halogenated or alkoxylated derivatives.
科学的研究の応用
Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its use in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials such as coatings and adhesives.
作用機序
The mechanism of action of Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate into DNA, affecting gene expression and cellular function. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
類似化合物との比較
Similar Compounds
- Trimethyl(prop-1-en-1-yl)silane
- Trimethyl(prop-1-yn-1-yl)silane
- Trimethylsilylfluorene
Uniqueness
Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane is unique due to its combination of a fluorenyl group with an allyloxy linkage and a trimethylsilyl group
特性
CAS番号 |
51519-04-1 |
|---|---|
分子式 |
C19H22OSi |
分子量 |
294.5 g/mol |
IUPAC名 |
trimethyl-(9-prop-2-enylfluoren-9-yl)oxysilane |
InChI |
InChI=1S/C19H22OSi/c1-5-14-19(20-21(2,3)4)17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h5-13H,1,14H2,2-4H3 |
InChIキー |
YWKLQAYCTWBQSC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1(C2=CC=CC=C2C3=CC=CC=C31)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




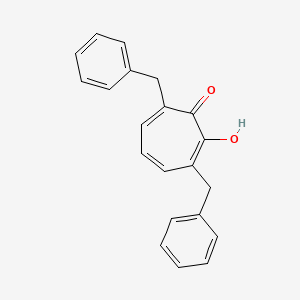
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)](/img/structure/B14646949.png)
![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)
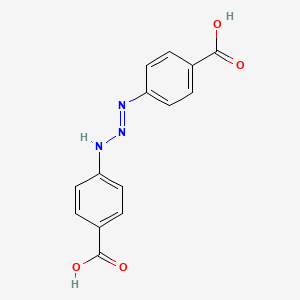
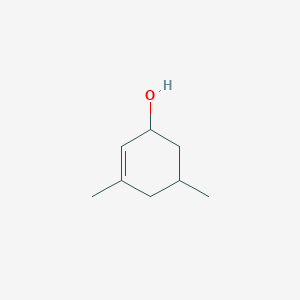
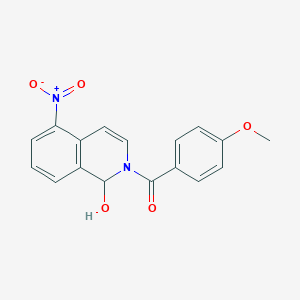
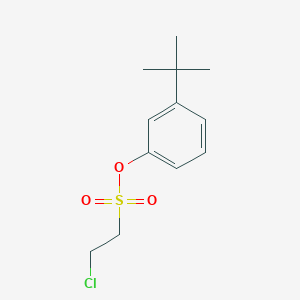
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)
